molecular formula C16H20ClNO2 B249522 TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE

TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE

Cat. No.: B249522
M. Wt: 293.79 g/mol
InChI Key: CPOVFYPSLFMGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a chlorinated methoxyphenyl group, and a propanamine moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE can undergo various chemical reactions, including

Properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C16H20ClNO2/c1-16(2,3)18-10-12-6-8-14(20-12)11-5-7-15(19-4)13(17)9-11/h5-9,18H,10H2,1-4H3

InChI Key

CPOVFYPSLFMGOE-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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